N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine
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Overview
Description
N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine is a synthetic compound that belongs to the class of fentanyl analogs These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Dimethylation: The final step involves the dimethylation of the nitrogen atoms in the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is studied for its interaction with opioid receptors and its effects on biological systems.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology for the identification of illicit substances.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. The downstream effects include reduced neurotransmitter release and altered pain perception. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic and euphoric effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, known for its high potency and use in pain management.
Alfentanil: A shorter-acting fentanyl analog used in anesthesia.
Sufentanil: A more potent analog used in surgical settings.
Remifentanil: An ultra-short-acting analog used for brief surgical procedures.
Uniqueness
N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. These differences can influence its potency, duration of action, and potential side effects.
Properties
IUPAC Name |
N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3/c1-21-13-9-19(10-14-21)22(2)20-11-16-23(17-12-20)15-8-18-6-4-3-5-7-18/h3-7,19-20H,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMAKJGEPQDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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